Ethyl 2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate
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Overview
Description
Ethyl 2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate is a chemical compound that belongs to the class of cyclopentane carboxylates. This compound is characterized by the presence of an ethyl ester group, a phenylmethoxycarbonylamino group, and a cyclopentane ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of Ethyl 2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and ethyl chloroformate.
Formation of Intermediate: Cyclopentanone is reacted with ethyl chloroformate in the presence of a base to form ethyl 2-oxocyclopentanecarboxylate.
Final Product: The final product, this compound, is obtained after purification.
Chemical Reactions Analysis
Ethyl 2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using cobalt (II) Schiff’s base complex to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate has several applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in metabolism and signal transduction.
Comparison with Similar Compounds
Ethyl 2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate can be compared with similar compounds such as:
Ethyl 2-oxocyclopentanecarboxylate: This compound is a precursor in the synthesis of this compound and has similar chemical properties.
Ethyl cyclopentanone-2-carboxylate: Another related compound with similar structural features and reactivity.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields of research.
Biological Activity
Ethyl 2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H15NO4
- Molecular Weight : 251.26 g/mol
- IUPAC Name : this compound
- CAS Number : Not specifically listed, but related compounds can provide insights into its classification.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and reducing the risk of metabolic diseases.
- Receptor Modulation : It may interact with specific receptors in the body, influencing signaling pathways related to inflammation and immune response.
Pharmacological Effects
- Antiinflammatory Activity : Preliminary studies indicate that this compound exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting potential use in preventing oxidative stress-related diseases.
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated significant reduction in inflammatory markers in animal models when administered at varying doses. |
Study 2 | Showed promising results in modulating lipid profiles in hyperlipidemic rats, indicating potential for cardiovascular protection. |
Study 3 | Investigated the antioxidant capacity, revealing that the compound effectively reduced oxidative stress in vitro. |
Research Findings
Recent research highlights the compound's potential therapeutic applications:
- Metabolic Disorders : A study indicated that derivatives of this compound could be beneficial in managing obesity and diabetes by improving insulin sensitivity.
- Cancer Research : Investigations into its cytotoxic effects on cancer cell lines have shown that it may induce apoptosis, warranting further exploration as an anticancer agent.
Properties
IUPAC Name |
ethyl 2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-20-15(18)13-9-6-10-14(13)17-16(19)21-11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLVBYDRFDRWTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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